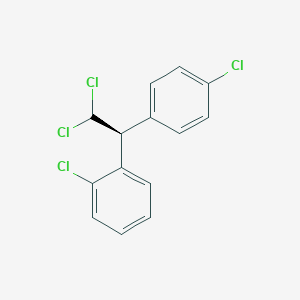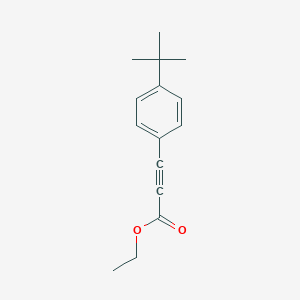
Ethyl 3-(4-tert-Butylphenyl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-tert-Butylphenyl)propiolate, also known as Ethyl 4-tert-butylphenyl propiolate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of organic compounds, and its unique properties make it a valuable tool for researchers in the field of chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It is also known to form complexes with various metal ions, which makes it a valuable tool in the development of new catalysts and ligands.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate. However, it is known to be a relatively stable compound and has low toxicity levels. It is not known to have any significant effects on the human body or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate in lab experiments include its unique properties, such as its ability to act as a nucleophile and form complexes with metal ions. It is also relatively stable and has low toxicity levels, which makes it a safe compound to work with. However, the limitations of using this compound include its high cost and the limited availability of the compound.
Zukünftige Richtungen
There are various future directions for the use of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate in scientific research. One possible direction is the development of new catalysts and ligands for various chemical reactions. Another direction is the synthesis of new organic compounds for pharmaceutical and materials science applications. Additionally, the use of this compound in the development of new materials, such as polymers and coatings, is also a promising area of research.
Synthesemethoden
There are various methods for synthesizing Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate, but the most common method involves the reaction between 4-tert-butylphenylacetylene and ethyl propiolate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate has been extensively used in scientific research due to its unique properties. This compound is widely used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used in the development of new catalysts and ligands for various chemical reactions.
Eigenschaften
CAS-Nummer |
109034-26-6 |
|---|---|
Produktname |
Ethyl 3-(4-tert-Butylphenyl)propiolate |
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
ethyl 3-(4-tert-butylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3 |
InChI-Schlüssel |
SDPWUYVOUYSPMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |
Synonyme |
ETHYL 3-(4-TERT-BUTYLPHENYL)PROPIOLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
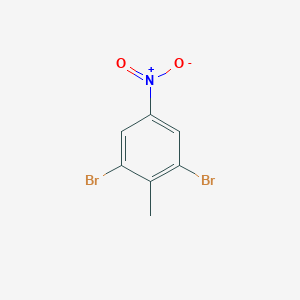
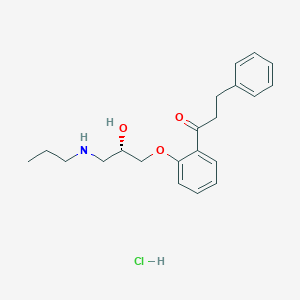



![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
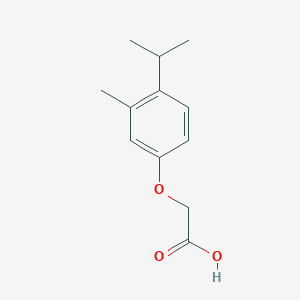
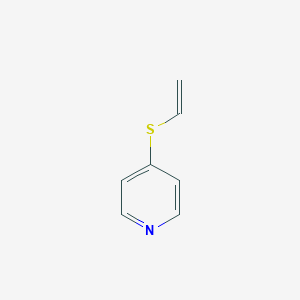

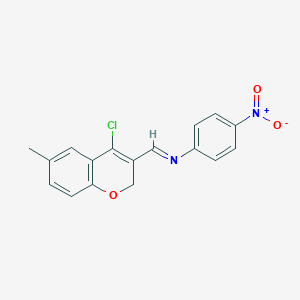
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
